Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate
Description
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group, a hydroxy group, and a pyridine ring
Properties
IUPAC Name |
ethyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-5-21-13(19)11(17-14(20)22-15(2,3)4)12(18)10-8-6-7-9-16-10/h6-9,11-12,18H,5H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEJPYXRAKIOGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=N1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401122813 | |
| Record name | 2-Pyridinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-β-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2044712-92-5 | |
| Record name | 2-Pyridinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-β-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2044712-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinepropanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-β-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401122813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate typically involves multiple steps. One common method starts with the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The protected amino acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester. The hydroxy group is introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow reactors and continuous processing to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: LiAlH4, ether as solvent.
Substitution: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate is primarily recognized for its role in drug discovery and development. Its structural attributes enable it to act as a versatile intermediate in synthesizing bioactive compounds.
- Anticancer Agents : Research indicates that derivatives of this compound can be modified to enhance their efficacy against various cancer cell lines. For instance, modifications to the pyridine moiety have shown promising results in inhibiting tumor growth by targeting specific cellular pathways .
- Neurological Disorders : The compound's ability to mimic natural amino acids positions it as a candidate for developing therapeutics aimed at neurodegenerative diseases. Its incorporation into peptide structures has been studied for potential neuroprotective effects .
Organic Synthesis
The compound serves as a crucial building block in organic synthesis, particularly in the formation of more complex molecules through various chemical reactions.
- Aldol Condensation : The compound can undergo selective aldol condensation reactions, yielding diastereomeric mixtures that are valuable for further synthetic transformations. This process not only demonstrates its utility in forming carbon-carbon bonds but also highlights its stereochemical versatility, which is essential for synthesizing chiral compounds .
- Formation of Tetrahydro-1,3-Oxazines : The transformation of this compound into tetrahydro-1,3-oxazines showcases its potential in creating heterocyclic compounds, which are prevalent in pharmaceuticals .
Mechanism of Action
The mechanism of action of Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate largely depends on its functional groups. The Boc-protected amino group can be deprotected to reveal a free amine, which can interact with various biological targets. The hydroxy group can participate in hydrogen bonding and other interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions. These interactions can influence molecular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Similar structure but with a phenyl group instead of a pyridine ring.
N-(tert-Butoxycarbonyl)ethanolamine: Contains a Boc-protected amino group and a hydroxy group but lacks the ester and pyridine functionalities.
2-Bocamino-cyclopropanecarboxylic acid ethyl ester: Features a Boc-protected amino group and an ester but with a cyclopropane ring instead of a pyridine ring.
Uniqueness
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where interactions with metal ions or aromatic systems are important.
Biological Activity
Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate, also known as (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 233.26 g/mol
- CAS Number : 70930-18-6
Structural Characteristics
The structure includes a pyridine ring, which is known for its role in various biological activities. The tert-butoxycarbonyl group is often used in organic synthesis to protect amines during chemical reactions.
Research indicates that compounds with similar structures can exhibit various biological activities such as:
- Antibacterial Activity : Some derivatives of pyridine-based compounds have shown selective antibacterial properties against Gram-positive bacteria .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial virulence, potentially affecting the Type III secretion system (T3SS), which is crucial for the pathogenicity of certain bacteria .
Pharmacological Effects
- Cytotoxicity : Studies have reported varying degrees of cytotoxic effects on different cell lines, suggesting a potential for therapeutic applications in cancer treatment .
- Cell Viability Impact : In vitro assays have demonstrated that certain concentrations can suppress cell viability, indicating a dose-dependent response .
Case Studies
- Antibacterial Screening : A study screened several compounds for their ability to inhibit T3SS activity, revealing that some analogs of ethyl derivatives exhibited significant inhibition at concentrations around 50 µM .
- Pharmacokinetic Studies : Research on the absorption and metabolism of similar compounds suggests that modifications to the ethyl group can enhance bioavailability and reduce toxicity .
Summary of Biological Activities
Comparison with Related Compounds
| Compound Name | Molecular Weight | Antibacterial Activity | Cytotoxicity |
|---|---|---|---|
| This compound | 233.26 g/mol | Moderate | Moderate |
| Ethyl 2-amino-3-hydroxypropanoate | 175.23 g/mol | High | Low |
| Pyridin-2-carboxylic acid | 149.12 g/mol | Low | Moderate |
Q & A
Basic: What are the standard synthetic routes and characterization methods for Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-2-yl)propanoate?
Answer:
The compound is typically synthesized via asymmetric aldol or conjugate addition reactions. For example, a photoredox/Lewis acid-catalyzed approach can couple pyridinyl ketones with glycinate derivatives, achieving β-hydroxy-α-amino esters with stereocontrol (68% yield, 84–96% ee) . Purification often involves flash column chromatography (e.g., 50–75% ethyl acetate/hexanes) . Characterization includes:
- Melting point : Decomposition observed at 163°C .
- Chromatography : TLC monitors reaction progress (e.g., LiOH-mediated hydrolysis in THF/H₂O) .
- Spectroscopy : NMR, IR, and MS validate structure and stereochemistry .
Advanced: How is stereocontrol achieved in the synthesis of β-hydroxy-α-amino ester derivatives like this compound?
Answer:
Stereocontrol relies on synergistic catalysis. For instance, visible-light-driven asymmetric aldol reactions combine chiral Lewis acids (e.g., Ni(II) complexes) with photoredox catalysts (e.g., [Ir(ppy)₂(dtbbpy)]PF₆). This dual system enables enantioselective C–C bond formation between pyridinyl ketones and glycinate esters, achieving up to 96% ee . Key factors include:
- Chiral ligands : Dictate facial selectivity in transition states.
- Reaction medium : Polar aprotic solvents (e.g., THF) enhance catalyst stability and substrate solubility.
Basic: What purification challenges arise with this compound, and how are they mitigated?
Answer:
Challenges include:
- Hydrolytic instability : The β-hydroxy ester moiety may decompose under prolonged basic conditions (e.g., LiOH hydrolysis requires precise monitoring) .
- Polar byproducts : Flash chromatography with gradient elution (ethyl acetate/hexanes) separates the product from unreacted glycinate or pyridinyl precursors .
- Thermal sensitivity : Low-temperature crystallization (e.g., 0–5°C) minimizes decomposition during isolation .
Advanced: How do reaction conditions influence regioselectivity in pyridinyl group incorporation?
Answer:
Regioselectivity is controlled by:
- Substrate activation : Electron-deficient pyridines (e.g., 6-bromopyridin-3-ol) undergo preferential coupling at the C2 position due to resonance stabilization of intermediates .
- Catalyst design : Iridium-based photoredox catalysts favor single-electron transfer (SET) to pyridinyl ketones, directing addition to the α-carbon of glycinate esters .
- Solvent effects : Polar solvents (e.g., DMF) stabilize charged intermediates, reducing side reactions .
Advanced: How can analytical methods resolve contradictions in reported spectral data for similar α-amino esters?
Answer:
Contradictions arise from:
- Tautomerism : The β-hydroxy group may equilibrate between keto and enol forms, altering NMR signals. Deuterated DMSO suppresses this by stabilizing hydrogen bonds .
- Stereochemical ambiguity : Chiral HPLC or Mosher’s ester analysis distinguishes enantiomers .
- Mass spectral fragmentation : High-resolution MS (HRMS) differentiates isobaric species (e.g., Boc-protected vs. deprotected forms) .
Basic: What role does the tert-butoxycarbonyl (Boc) group play in this compound’s stability?
Answer:
The Boc group:
- Protects the amine : Prevents undesired nucleophilic reactions during synthesis (e.g., in peptide coupling steps) .
- Enables deprotection : Acidic conditions (e.g., TFA) remove Boc without affecting the ester or pyridinyl groups .
- Enhances solubility : The bulky tert-butoxy moiety improves solubility in organic solvents (e.g., ethyl acetate) .
Advanced: Can computational methods predict intermediates in this compound’s synthesis?
Answer:
Yes. Density Functional Theory (DFT) calculations model:
- Transition states : Predict enantioselectivity in asymmetric aldol reactions by analyzing steric and electronic interactions between catalysts and substrates .
- Reaction pathways : Identify rate-limiting steps (e.g., SET in photoredox catalysis) and optimize conditions (e.g., solvent, light intensity) .
- Spectroscopic properties : Simulate NMR shifts to validate experimental data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
